1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one

Catalog No.
S14612176
CAS No.
M.F
C12H12ClF3O3
M. Wt
296.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)pr...

Product Name

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one

IUPAC Name

1-chloro-1-[3-ethoxy-5-(trifluoromethoxy)phenyl]propan-2-one

Molecular Formula

C12H12ClF3O3

Molecular Weight

296.67 g/mol

InChI

InChI=1S/C12H12ClF3O3/c1-3-18-9-4-8(11(13)7(2)17)5-10(6-9)19-12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

MXGAVWWHOVJIBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)OC(F)(F)F

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O3C_{12}H_{12}ClF_{3}O_{3}. This compound features a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure imparts significant chemical reactivity and potential biological activity, making it a versatile compound in both synthetic and medicinal chemistry .

The reactivity of 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of amines or thiols.
  • Oxidation: Under oxidative conditions, it can yield carboxylic acids or ketones.
  • Reduction: The compound can be reduced to form alcohols or alkanes.

These reactions are typically facilitated using bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or methanol.

Research into the biological activity of 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one suggests potential applications in medicinal chemistry. The compound has been explored for its interactions with various biomolecules, indicating possible therapeutic properties. Its trifluoromethoxy group may enhance lipophilicity and metabolic stability, making it a candidate for further investigation in drug development .

The synthesis of 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-ethoxy-5-(trifluoromethoxy)benzaldehyde and chloroacetone.
  • Reaction Conditions: The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., ethanol or methanol) at room temperature or slightly elevated temperatures.
  • Purification: After the reaction, purification methods such as recrystallization or column chromatography are employed to isolate the product in high purity .

1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic uses and as a precursor in drug synthesis.
  • Agrochemicals: Utilized in the production of agricultural chemicals due to its reactive properties .

Studies on the interactions of 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one with biomolecules have revealed insights into its mechanism of action. The compound's structure allows it to interact with specific molecular targets, influencing various biochemical pathways. Its unique trifluoromethoxy group enhances its interaction profile, potentially leading to novel applications in pharmacology .

Several compounds share structural similarities with 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one, including:

Compound NameMolecular FormulaKey Features
3-Ethoxy-5-trifluoromethylphenolC10H10F3OC_{10}H_{10}F_{3}OContains trifluoromethyl instead of trifluoromethoxy
4-ChloroacetophenoneC9H9ClOC_{9}H_{9}ClOLacks ethoxy and trifluoromethoxy groups
2-Ethylhexanoic acidC8H16O2C_{8}H_{16}O_2Aliphatic acid without aromatic features

Uniqueness

The uniqueness of 1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one lies in its combination of functional groups, particularly the trifluoromethoxy moiety, which enhances its lipophilicity and metabolic stability compared to similar compounds. This characteristic may contribute to its distinctive biological activity and potential applications in drug development .

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

296.0427064 g/mol

Monoisotopic Mass

296.0427064 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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